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molecular formula C11H9NO B8473051 8-Cyano-2-tetralone

8-Cyano-2-tetralone

Cat. No. B8473051
M. Wt: 171.19 g/mol
InChI Key: CFPIPLXRBHAICB-UHFFFAOYSA-N
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Patent
US05389687

Procedure details

8-Cyano-2-tetralone (500 mg, 2.9 mMol) was reacted with dipropylamine (0.8 mL, 5.8 mMol) and sodium borohydride (370 mg) as described in Example 1 to give the title compound as a colorless, viscous oil (260 mg, 35%). The hydrochloride salt was formed and crystallization (ethanol/diethyl ether) gave colorless crystals (m.p.=175°-176° C.).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
370 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][C:10](=O)[CH2:9][CH2:8]2)#[N:2].[CH2:14]([NH:17][CH2:18][CH2:19][CH3:20])[CH2:15][CH3:16].[BH4-].[Na+]>>[CH2:14]([N:17]([CH2:18][CH2:19][CH3:20])[CH:10]1[CH2:9][CH2:8][C:7]2[C:12](=[C:3]([C:1]#[N:2])[CH:4]=[CH:5][CH:6]=2)[CH2:11]1)[CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(#N)C=1C=CC=C2CCC(CC12)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
C(CC)NCCC
Name
Quantity
370 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)N(C1CC2=C(C=CC=C2CC1)C#N)CCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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